molecular formula C11H10BrNO B2950384 6-Bromo-3-methoxy-2-methylquinoline CAS No. 2138139-10-1

6-Bromo-3-methoxy-2-methylquinoline

Cat. No.: B2950384
CAS No.: 2138139-10-1
M. Wt: 252.111
InChI Key: RBNOPBXRIMXPRB-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 3rd position, and a methyl group at the 2nd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methoxy-2-methylquinoline typically involves the bromination of 3-methoxy-2-methylquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the quinoline ring. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The bromine atom in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and catalysis.

    Biology: This compound has shown potential as a precursor for biologically active molecules, including antimicrobial and anticancer agents.

    Medicine: Quinoline derivatives, including 6-Bromo-3-methoxy-2-methylquinoline, are investigated for their pharmacological properties, such as antimalarial, antibacterial, and antiviral activities.

    Industry: It is used in the development of materials with specific electronic and optical properties, making it relevant in the field of material science.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-2-methylquinoline depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

    6-Bromo-2-methylquinoline: Lacks the methoxy group at the 3rd position, which can affect its chemical reactivity and biological activity.

    3-Methoxy-2-methylquinoline:

    6-Bromo-4-chloro-2-methylquinoline: Contains an additional chlorine atom, which can further modify its properties and applications.

Uniqueness: 6-Bromo-3-methoxy-2-methylquinoline is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

6-bromo-3-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-11(14-2)6-8-5-9(12)3-4-10(8)13-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNOPBXRIMXPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138139-10-1
Record name 6-bromo-3-methoxy-2-methylquinoline
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